MOTS-c (human) (trifluoroacetate salt)
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Overview
Description
MOTS-c (human) (trifluoroacetate salt) is a mitochondrial-derived peptide encoded by the mitochondrial 12S ribosomal RNA gene. This peptide has gained significant attention due to its diverse biological activities, including its role in metabolic regulation, stress response, and aging-related processes . MOTS-c is known to enhance osteogenic differentiation, regulate glucose metabolism, and improve insulin sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MOTS-c (human) (trifluoroacetate salt) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection and Coupling: The amino acid’s protecting group is removed, and the next amino acid is coupled using activating agents like HBTU or DIC.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of MOTS-c (human) (trifluoroacetate salt) follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid during the cleavage process .
Chemical Reactions Analysis
Types of Reactions
MOTS-c (human) (trifluoroacetate salt) primarily undergoes biochemical reactions rather than traditional chemical reactions. These include:
Phosphorylation: Addition of phosphate groups to specific amino acids.
Oxidation and Reduction: Involvement in redox reactions within the cell.
Proteolytic Cleavage: Breakdown by proteases into smaller peptides or amino acids.
Common Reagents and Conditions
Phosphorylation: Kinases and ATP are common reagents.
Oxidation and Reduction: Reactive oxygen species (ROS) and antioxidants.
Proteolytic Cleavage: Proteases like trypsin or pepsin.
Major Products
The major products of these reactions include phosphorylated peptides, oxidized or reduced forms of the peptide, and smaller peptide fragments resulting from proteolytic cleavage .
Scientific Research Applications
MOTS-c (human) (trifluoroacetate salt) has a wide range of scientific research applications:
Metabolic Regulation: Enhances glucose uptake and insulin sensitivity, making it a potential therapeutic agent for metabolic disorders like diabetes.
Aging and Longevity: Improves physical performance and healthspan in aging models by regulating mitochondrial function and stress responses.
Bone Health: Promotes osteogenic differentiation and bone formation, suggesting its use in treating osteoporosis.
Cardiovascular Health: Reduces vascular calcification and myocardial remodeling, indicating potential benefits for cardiovascular diseases.
Mechanism of Action
MOTS-c (human) (trifluoroacetate salt) exerts its effects through several molecular pathways:
Folate-AICAR-AMPK Pathway: Activates AMP-activated protein kinase (AMPK), which plays a crucial role in energy metabolism and stress response.
Nuclear Translocation: Translocates to the nucleus under stress conditions and regulates the expression of genes involved in stress adaptation and antioxidant responses.
Mitochondrial Function: Enhances mitochondrial efficiency and biogenesis, contributing to improved metabolic homeostasis.
Comparison with Similar Compounds
Similar Compounds
Humanin: Another mitochondrial-derived peptide with neuroprotective and metabolic regulatory functions.
Small Humanin-like Peptides (SHLPs): A family of peptides with similar mitochondrial origins and functions.
Uniqueness of MOTS-c
MOTS-c (human) (trifluoroacetate salt) is unique due to its specific activation of the AMPK pathway and its broad range of biological activities, including metabolic regulation, stress response, and aging-related benefits. Unlike other mitochondrial peptides, MOTS-c has shown significant potential in improving physical performance and healthspan in aging models .
Properties
Molecular Formula |
C103H153F3N28O24S2 |
---|---|
Molecular Weight |
2288.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C101H152N28O22S2.C2HF3O2/c1-7-57(4)83(96(148)126-76(50-58-19-9-8-10-20-58)92(144)127-78(52-60-30-34-63(131)35-31-60)97(149)129-46-18-27-79(129)95(147)122-69(25-16-44-112-100(107)108)86(138)118-67(23-13-14-42-102)87(139)124-74(49-56(2)3)91(143)123-73(98(150)151)26-17-45-113-101(109)110)128-94(146)75(51-59-28-32-62(130)33-29-59)116-81(133)55-115-85(137)72(41-48-153-6)121-90(142)71(37-39-82(134)135)119-89(141)70(36-38-80(104)132)120-93(145)77(53-61-54-114-66-22-12-11-21-64(61)66)125-88(140)68(24-15-43-111-99(105)106)117-84(136)65(103)40-47-152-5;3-2(4,5)1(6)7/h8-12,19-22,28-35,54,56-57,65,67-79,83,114,130-131H,7,13-18,23-27,36-53,55,102-103H2,1-6H3,(H2,104,132)(H,115,137)(H,116,133)(H,117,136)(H,118,138)(H,119,141)(H,120,145)(H,121,142)(H,122,147)(H,123,143)(H,124,139)(H,125,140)(H,126,148)(H,127,144)(H,128,146)(H,134,135)(H,150,151)(H4,105,106,111)(H4,107,108,112)(H4,109,110,113);(H,6,7)/t57-,65-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,83-;/m0./s1 |
InChI Key |
JLKDYZLVBJDJTO-DNWXONKHSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)N.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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